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Compound of Interest

Compound Name: Tri(Amino-PEG5-amide)-amine

Cat. No.: B611472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Tri(Amino-PEG5-amide)-amine, a

branched polyethylene glycol (PEG) linker, for professionals in the fields of bioconjugation,

drug delivery, and therapeutic development. It covers the core principles, experimental

considerations, and applications of this versatile molecule, with a focus on practical

implementation in the laboratory.

Introduction to Tri(Amino-PEG5-amide)-amine
Tri(Amino-PEG5-amide)-amine is a trifunctional, branched PEG linker designed for

bioconjugation. Its structure features a central amine core from which three PEG arms extend,

each terminating in a primary amine. This branched architecture offers several advantages

over traditional linear PEG linkers, including a larger hydrodynamic radius and the potential for

higher drug loading.[1] The PEGylated nature of the molecule enhances the solubility and

biocompatibility of conjugated drugs, peptides, or antibodies.[2][3]

The primary amine functional groups are reactive towards various electrophilic groups, such as

carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones,

aldehydes), allowing for the formation of stable amide bonds.[4] This versatility makes

Tri(Amino-PEG5-amide)-amine a valuable tool in the development of targeted therapeutics,

antibody-drug conjugates (ADCs), hydrogels, and Proteolysis Targeting Chimeras (PROTACs).

[2][5]
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Physicochemical Properties
A clear understanding of the physicochemical properties of Tri(Amino-PEG5-amide)-amine is

crucial for its effective use in bioconjugation.

Property Value Reference

Molecular Formula C₄₅H₉₃N₇O₁₈ [3]

Molecular Weight 1020.26 g/mol [3]

CAS Number 2055013-52-8 [5]

Purity >95% [3]

Solubility Water, DMSO, DMF [6]

Storage 2-8°C, sealed, dry [3]

The Role of Branched PEG Linkers in
Bioconjugation
The branched structure of Tri(Amino-PEG5-amide)-amine offers distinct advantages in

modifying the pharmacokinetic and pharmacodynamic properties of bioconjugates.

Comparison of Linear vs. Branched PEG Linkers
The choice between a linear and a branched PEG linker can significantly influence the

properties of the resulting bioconjugate.[1]
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Feature Linear PEG Linkers
Branched PEG
Linkers

Rationale &
References

Hydrodynamic Radius
Smaller for a given

molecular weight.

Larger for a given

molecular weight,

providing a superior

"umbrella-like"

shielding effect.

A larger hydrodynamic

volume can reduce

renal clearance,

extending the in vivo

half-life of the

therapeutic.[7][8]

Drug Loading

Capacity

Typically allows for a

lower drug-to-antibody

ratio (DAR).

The multiple functional

arms allow for higher

DARs in ADCs and

other drug conjugates.

Higher drug loading

can enhance

therapeutic potency.

[1]

Steric Hindrance

Lower steric

hindrance, which can

be advantageous for

maintaining the

binding affinity of the

conjugated

biomolecule.

Higher steric

hindrance, which may

sometimes interfere

with protein-protein

interactions or

enzyme accessibility.

Careful consideration

of the conjugation site

is necessary to avoid

compromising the

biological activity of

the protein.[1]

Protection from

Proteolysis

Provides good

protection from

enzymatic

degradation.

Offers enhanced

protection due to its

more complex three-

dimensional structure.

The branched

structure can more

effectively shield the

protein surface from

proteases.[8]

Protein Aggregation
Effective at reducing

protein aggregation.

Can be more effective

in preventing

aggregation by

providing a more

significant steric

barrier.

PEGylation, in

general, enhances the

solubility and stability

of proteins, reducing

their propensity to

aggregate.[9]
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The primary amino groups of Tri(Amino-PEG5-amide)-amine are the key to its utility in

bioconjugation. Below are detailed protocols for common conjugation strategies.

Conjugation to Carboxylic Acids via Amide Bond
Formation
This is a widely used method for conjugating Tri(Amino-PEG5-amide)-amine to proteins,

peptides, or other molecules containing carboxylic acid groups. The reaction requires the

activation of the carboxyl group, typically with a carbodiimide such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide

(NHS) to form a more stable active ester intermediate.

Materials:

Molecule with a carboxylic acid group (e.g., protein, peptide)

Tri(Amino-PEG5-amide)-amine

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

Preparation of Reactants:

Dissolve the carboxyl-containing molecule in Activation Buffer to a concentration of 1-10

mg/mL.
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Dissolve Tri(Amino-PEG5-amide)-amine in Coupling Buffer to a desired concentration

(e.g., 10-20 mg/mL).

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or

DMF at a concentration of ~10 mg/mL immediately before use.

Activation of Carboxylic Acid:

Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS)

to the carboxyl-containing molecule solution.

Incubate for 15-30 minutes at room temperature with gentle mixing.

Conjugation Reaction:

Add the activated carboxyl-containing molecule solution to the Tri(Amino-PEG5-amide)-
amine solution. A 5-20 fold molar excess of the activated molecule to the linker is a

common starting point.

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching:

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted

active esters.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove unreacted linker and byproducts by SEC or dialysis against an appropriate buffer

(e.g., PBS).

Conjugation to NHS Esters
This method involves reacting Tri(Amino-PEG5-amide)-amine with a molecule that has been

pre-activated with an NHS ester. This is a common strategy for labeling with fluorescent dyes,
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biotin, or other small molecules.

Materials:

NHS ester-activated molecule

Tri(Amino-PEG5-amide)-amine

Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5. Bicarbonate buffer (0.1 M, pH

8.3) is also commonly used.

Anhydrous DMSO or DMF

Quenching Solution: 1 M Tris-HCl, pH 8.0

Purification system (e.g., SEC or dialysis)

Procedure:

Preparation of Reactants:

Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a

concentration of 10 mg/mL immediately before use.[10]

Dissolve Tri(Amino-PEG5-amide)-amine in the Reaction Buffer to a concentration of 1-10

mg/mL.

Conjugation Reaction:

Add a 5-20 fold molar excess of the dissolved NHS ester to the Tri(Amino-PEG5-amide)-
amine solution.[11] The final concentration of the organic solvent should ideally be less

than 10% of the total reaction volume.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching:
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Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted

NHS esters.[12]

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.

Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and

desired properties.
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Technique Purpose Expected Observations

Size-Exclusion

Chromatography (SEC)

To assess purity and determine

the extent of aggregation.

A shift to a shorter retention

time compared to the

unconjugated biomolecule,

indicating an increase in

hydrodynamic radius. The

presence of a single, sharp

peak suggests a homogenous

product.

SDS-PAGE

To visualize the increase in

molecular weight upon

conjugation.

A shift to a higher apparent

molecular weight for the

conjugated protein compared

to the unconjugated protein. A

diffuse band may be observed

due to the heterogeneity of

PEGylation.

Mass Spectrometry (ESI-MS)

To confirm the molecular

weight of the conjugate and

determine the degree of

labeling.

A series of peaks

corresponding to the

biomolecule conjugated with

one or more linker molecules.

The mass difference between

peaks will correspond to the

mass of the Tri(Amino-PEG5-

amide)-amine linker.[13]

NMR Spectroscopy (¹H NMR)
To confirm the presence of the

PEG linker in the conjugate.

The appearance of a

characteristic broad singlet at

~3.6 ppm corresponding to the

ethylene glycol protons of the

PEG chains.[14]

Functional Assays To ensure that the biological

activity of the conjugated

molecule is retained.

The specific assay will depend

on the biomolecule (e.g.,

ELISA for antibodies, enzyme

activity assays for enzymes).

The activity of the conjugate
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should be compared to that of

the unconjugated molecule.

Applications in Drug Development
The unique properties of Tri(Amino-PEG5-amide)-amine make it a valuable tool in various

aspects of drug development.

Targeted Drug Delivery and Antibody-Drug Conjugates
(ADCs)
The branched structure of Tri(Amino-PEG5-amide)-amine allows for the attachment of

multiple drug molecules to a single targeting moiety, such as an antibody, thereby increasing

the drug-to-antibody ratio (DAR).[1] This can lead to enhanced therapeutic efficacy. The PEG

linker also improves the solubility and stability of the ADC and can shield the cytotoxic payload

from premature release.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting an E3 ubiquitin ligase.[15] The linker connecting the target-binding ligand and the E3

ligase ligand is a critical component of a PROTAC.[16] Tri(Amino-PEG5-amide)-amine can

serve as a versatile platform for constructing PROTACs, with its three arms allowing for the

attachment of the two ligands and potentially a third functional moiety, such as a solubilizing

group or an imaging agent. The PEG nature of the linker can improve the solubility and cell

permeability of the PROTAC molecule.[16]

Visualizing Workflows and Pathways
Chemical Structure of Tri(Amino-PEG5-amide)-amine
Caption: Chemical structure of Tri(Amino-PEG5-amide)-amine.

General Experimental Workflow for Bioconjugation
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Caption: General workflow for bioconjugation.

Simplified Signaling Pathway for a BRD4-Degrading
PROTAC
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Caption: PROTAC-mediated degradation of BRD4.

Conclusion
Tri(Amino-PEG5-amide)-amine is a powerful and versatile tool for researchers and drug

development professionals engaged in bioconjugation. Its branched architecture and

PEGylated nature offer significant advantages in enhancing the pharmacokinetic and

pharmacodynamic properties of therapeutic molecules. By understanding its chemical

properties and employing optimized conjugation protocols, scientists can leverage this linker to

develop novel and more effective bioconjugates for a wide range of applications, from targeted

drug delivery to protein degradation. Careful characterization of the final product is paramount

to ensuring the success of any bioconjugation strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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